molecular formula C14H22N2 B7919753 ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine

((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine

Cat. No.: B7919753
M. Wt: 218.34 g/mol
InChI Key: GPRPWGYOLRHPLE-AWEZNQCLSA-N
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Description

((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine is a chiral amine compound that features a piperidine ring substituted with a benzyl group and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.

    Attachment of the Ethylamine Side Chain: The ethylamine side chain can be introduced through reductive amination, where the piperidine ring is reacted with acetaldehyde and ammonium formate in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated amines.

    Substitution: Alkylated or sulfonated derivatives.

Scientific Research Applications

((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to neurotransmitter systems and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (®-1-Benzyl-piperidin-3-yl)-ethyl-amine: The enantiomer of the compound, which may have different biological activity.

    1-Benzyl-4-phenylpiperidine: A structurally similar compound with different substituents on the piperidine ring.

    N-Benzylpiperidine: A simpler analog without the ethylamine side chain.

Uniqueness

((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine is unique due to its specific chiral configuration and the presence of both a benzyl group and an ethylamine side chain. This combination of features contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(3S)-1-benzyl-N-ethylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-15-14-9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRPWGYOLRHPLE-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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